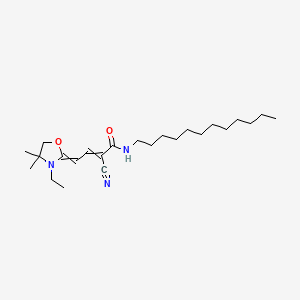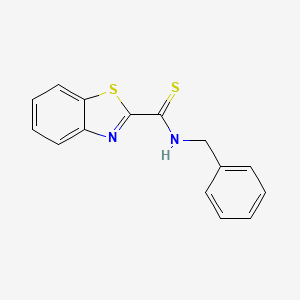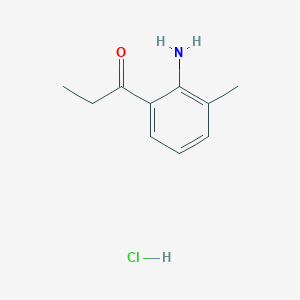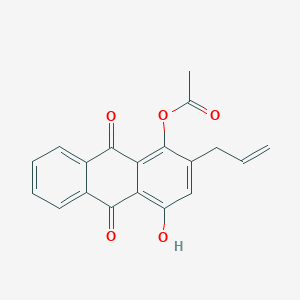
4-Hydroxy-9,10-dioxo-2-(prop-2-EN-1-YL)-9,10-dihydroanthracen-1-YL acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-9,10-dioxo-2-(prop-2-EN-1-YL)-9,10-dihydroanthracen-1-YL acetate is an organic compound that belongs to the class of anthraquinones. Anthraquinones are known for their diverse biological activities and applications in various fields such as dye production, medicine, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-9,10-dioxo-2-(prop-2-EN-1-YL)-9,10-dihydroanthracen-1-YL acetate typically involves the following steps:
Starting Material: The synthesis begins with an appropriate anthraquinone derivative.
Hydroxylation: Introduction of a hydroxyl group at the 4th position.
Acetylation: Acetylation of the hydroxyl group to form the acetate ester.
Alkylation: Introduction of the prop-2-en-1-yl group at the 2nd position.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes might be employed.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into hydroquinones or other reduced forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Dyes: The compound can be used as an intermediate in the synthesis of various dyes and pigments.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology
Antimicrobial Activity: Some anthraquinone derivatives exhibit antimicrobial properties, making them useful in developing new antibiotics.
Anticancer Research: The compound may be studied for its potential anticancer properties.
Medicine
Pharmaceuticals: It can be used in the development of new drugs with specific biological activities.
Industry
Dye Production: The compound is used in the production of dyes for textiles and other materials.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-9,10-dioxo-2-(prop-2-EN-1-YL)-9,10-dihydroanthracen-1-YL acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthraquinone: The parent compound of many derivatives, known for its dye properties.
Emodin: A naturally occurring anthraquinone with laxative and anticancer properties.
Aloe-emodin: Another anthraquinone derivative with potential therapeutic applications.
Uniqueness
4-Hydroxy-9,10-dioxo-2-(prop-2-EN-1-YL)-9,10-dihydroanthracen-1-YL acetate is unique due to its specific functional groups and structural features, which may confer distinct biological activities and applications compared to other anthraquinones.
Eigenschaften
CAS-Nummer |
92979-08-3 |
|---|---|
Molekularformel |
C19H14O5 |
Molekulargewicht |
322.3 g/mol |
IUPAC-Name |
(4-hydroxy-9,10-dioxo-2-prop-2-enylanthracen-1-yl) acetate |
InChI |
InChI=1S/C19H14O5/c1-3-6-11-9-14(21)15-16(19(11)24-10(2)20)18(23)13-8-5-4-7-12(13)17(15)22/h3-5,7-9,21H,1,6H2,2H3 |
InChI-Schlüssel |
ACNRHPCDOYQFMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C2C(=C(C=C1CC=C)O)C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-{Disulfanediylbis[(2-methylpropane-2,1-diyl)sulfanediylmethylene]}dibenzene](/img/structure/B14363023.png)

![4-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-2-yne-1,4-diol](/img/structure/B14363033.png)
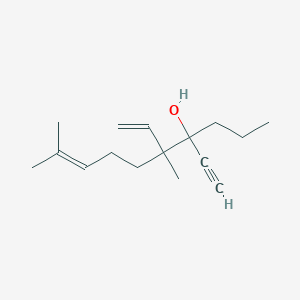
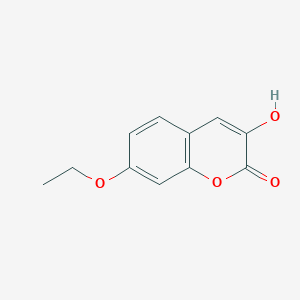
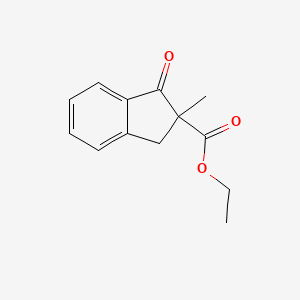
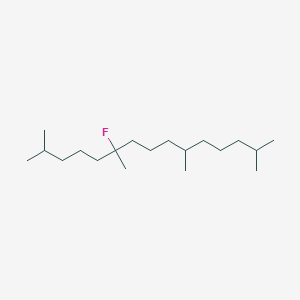
![Dichloro[(trichloromethyl)thio]methanesulfenyl chloride](/img/structure/B14363057.png)
![Benzene, [(4-bromo-2-butynyl)oxy]-](/img/structure/B14363070.png)
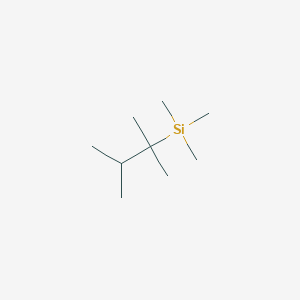
![Benzyl 4-[(2-chlorophenyl)methoxy]benzoate](/img/structure/B14363085.png)
